molecular formula C18H10Cl2N2 B8039440 15,16-Dichlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarbonitrile

15,16-Dichlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarbonitrile

Cat. No.: B8039440
M. Wt: 325.2 g/mol
InChI Key: CUQTXALVPLDJID-UHFFFAOYSA-N
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Description

15,16-Dichlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarbonitrile:

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione typically involves the reaction of 3-(Difluoromethyl)aniline with appropriate thiadiazolidine precursors under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: : 2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction outcome.

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: : In chemistry, 2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione is used as a building block for synthesizing more complex molecules.

Biology: : In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine: : In medicine, 2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione is investigated for its potential to treat various diseases. Its unique chemical properties may offer advantages over existing treatments.

Industry: : Industrial applications of this compound include its use as a precursor for manufacturing specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to 2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione include other thiadiazolidine derivatives and compounds with difluoromethyl groups. Examples include 2-(3-(Trifluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione and 2-(3-(Difluoromethyl)phenyl)-4-ethyl-1,2,4-thiadiazolidine-3,5-dione .

Uniqueness: : The uniqueness of 2-(3-(Difluoromethyl)phenyl)-4-methyl-1,2,4-thiadiazolidine-3,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

15,16-dichlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2/c19-17(9-21)15-11-5-1-2-6-12(11)16(18(17,20)10-22)14-8-4-3-7-13(14)15/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQTXALVPLDJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C(C3(C#N)Cl)(C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C(C3(C#N)Cl)(C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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